3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Overview
Description
“3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is a chemical compound. However, specific details about this compound are not readily available12.
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, 3-(Trifluoromethyl)pyrazoles, a related compound, undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles2. It’s also involved in the synthesis of disubstituted pyrimidines2. However, the specific synthesis process for “3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is not explicitly mentioned in the available resources3456.Molecular Structure Analysis
The molecular structure of a similar compound, 3-(Trifluoromethyl)phenol, has been reported with a linear formula of CF3C6H4OH47. However, the specific molecular structure of “3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is not clearly stated in the available resources.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 3-(Trifluoromethyl)pyrazoles undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles2. However, the specific chemical reactions involving “3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” are not explicitly mentioned in the available resources3458.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-(Trifluoromethyl)phenol, have been reported. It has a refractive index of n20/D 1.458 (lit.), a boiling point of 178-179 °C (lit.), a melting point of −2-−1.8 °C (lit.), and a density of 1.333 g/mL at 25 °C (lit.)49. However, the specific physical and chemical properties of “3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” are not clearly stated in the available resources.Scientific Research Applications
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1 H)-one
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1 H)-one
- Application : This compound is used in the synthesis of a new tricyclic, trifluoromethylated indenopyrazole .
- Method : The synthesis involves an acid-catalyzed reaction between 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
- Results : The isomeric pyrazole was obtained in yields ranging from 4–24% .
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1 H)-one
- Application : This compound is used in the synthesis of a new tricyclic, trifluoromethylated indenopyrazole .
- Method : The synthesis involves an acid-catalyzed reaction between 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
- Results : The isomeric pyrazole was obtained in yields ranging from 4–24% .
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Synthesis and Application of Trifluoromethylpyridines
- Application : Trifluoromethylpyridine (TFMP) derivatives, which include “3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine”, are used in the protection of crops from pests .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Safety And Hazards
The safety and hazards associated with similar compounds have been reported. For instance, personal protective equipment/face protection is recommended when handling these compounds. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented1011. However, the specific safety and hazards associated with “3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” are not clearly stated in the available resources.
Future Directions
The future directions for similar compounds have been discussed. For instance, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future8. However, the specific future directions for “3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” are not clearly stated in the available resources.
Please note that the information provided is based on the available resources and may not fully cover “3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine”. Further research may be needed for a more comprehensive understanding.
properties
IUPAC Name |
5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-6-9(10(15)17-16-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3,(H3,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARVLMZLATKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382373 | |
Record name | 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
CAS RN |
851975-08-1 | |
Record name | 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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